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peroxisomal farnesylated protein - 157153-79-2

peroxisomal farnesylated protein

Catalog Number: EVT-1518354
CAS Number: 157153-79-2
Molecular Formula: C10H16N2O
Molecular Weight: 0
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Product Introduction

Overview

Peroxisomal farnesylated protein, particularly focusing on the protein PEX19, plays a crucial role in peroxisome biogenesis and function. This protein is involved in the import of peroxisomal membrane proteins and is modified by farnesylation, a post-translational modification that enhances its functional capabilities. The farnesyl group, a lipid moiety derived from farnesyl diphosphate, facilitates the interaction of PEX19 with peroxisomal membrane proteins, thereby influencing their stability and localization within the cell.

Source

The primary source of information regarding peroxisomal farnesylated proteins comes from studies that explore the structure and function of PEX19, particularly its interactions with peroxisomal membrane proteins. Research indicates that farnesylation significantly alters the conformation and binding properties of PEX19, enhancing its role in peroxisome function and lipid metabolism .

Classification

Peroxisomal farnesylated proteins can be classified under post-translationally modified proteins, specifically those that undergo farnesylation. This modification is critical for their biological activity and interaction with other cellular components, particularly in lipid metabolism and organelle dynamics.

Synthesis Analysis

Methods

Farnesylated proteins are synthesized through the enzymatic conversion of geranylgeranyl diphosphate to farnesyl diphosphate by farnesyl diphosphate synthase, which is localized in peroxisomes . The synthesis of PEX19 involves its translation from nuclear DNA, followed by post-translational modifications such as farnesylation at a specific C-terminal CaaX motif.

Technical Details

The synthesis process includes:

  • Transcription: The gene encoding PEX19 is transcribed in the nucleus.
  • Translation: The mRNA is translated into a polypeptide chain in the cytoplasm.
  • Farnesylation: The enzyme farnesyl transferase attaches the farnesyl group to the cysteine residue at the C-terminal end of PEX19.
  • Transport: The modified protein is then targeted to peroxisomes where it performs its functions .
Molecular Structure Analysis

Structure

The molecular structure of farnesylated PEX19 has been elucidated using nuclear magnetic resonance spectroscopy. The structure reveals that the farnesyl group is buried within a hydrophobic cavity of the protein, which induces significant conformational changes that facilitate interaction with peroxisomal membrane proteins .

Data

  • Molecular Weight: Approximately 30 kDa.
  • Farnesyl Group: A 15-carbon isoprenoid group that enhances hydrophobic interactions.
  • Structural Features: Contains multiple alpha-helices and binding pockets for aromatic residues found in peroxisomal membrane proteins .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving peroxisomal farnesylated protein includes:

  1. Farnesylation Reaction: The transfer of a farnesyl group from farnesyl diphosphate to the cysteine residue on PEX19.
  2. Binding Reactions: Farnesylated PEX19 interacts with various peroxisomal membrane proteins through hydrophobic interactions.

Technical Details

  • Enzymatic Activity: Farnesyl transferase catalyzes the attachment of the farnesyl group to PEX19.
  • Binding Affinity: Farnesylation increases the binding affinity of PEX19 for its target membrane proteins by altering its conformation .
Mechanism of Action

Process

The mechanism by which peroxisomal farnesylated protein functions involves:

  1. Conformational Change: Farnesylation induces structural changes in PEX19 that enhance its ability to bind to peroxisomal membrane proteins.
  2. Cargo Recognition: The altered structure creates specific binding pockets that recognize and bind aromatic residues on target proteins.
  3. Facilitation of Import: By binding to these membrane proteins, PEX19 facilitates their transport into peroxisomes for proper localization and function .

Data

Research indicates that mutations affecting either the farnesylation site or binding regions can significantly impair cargo binding and disrupt normal peroxisome biogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Peroxisomal farnesylated protein exhibits varying solubility based on its hydrophobic modifications.
  • Stability: Farnesylation enhances the stability of PEX19 against proteolytic degradation.

Chemical Properties

  • Hydrophobicity: The presence of the farnesyl group increases hydrophobic interactions, crucial for membrane association.
  • Electrophoretic Mobility: Farnesylated PEX19 shows increased electrophoretic mobility in sodium dodecyl sulfate-polyacrylamide gel electrophoresis compared to its non-farnesylated form .
Applications

Scientific Uses

Peroxisomal farnesylated proteins have several important applications in scientific research:

  • Understanding Peroxisome Biogenesis: Studies on PEX19 provide insights into mechanisms governing organelle formation and maintenance.
  • Lipid Metabolism Research: Investigating how farnesylation affects lipid storage and metabolism can lead to better understanding of metabolic disorders.
  • Potential Therapeutic Targets: Given their role in cellular metabolism, targeting pathways involving peroxisomal farnesylated proteins may offer therapeutic avenues for diseases related to lipid metabolism dysfunctions .
Introduction to Peroxisomal Farnesylated Proteins

Definition and Biochemical Characteristics of Farnesylation

Farnesylation constitutes a three-step enzymatic process that irreversibly modifies cysteine residues within conserved C-terminal motifs:

  • Prenyl transfer: Farnesyltransferase (FTase) attaches a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine thiol group in a CaaX motif (C = cysteine, a = aliphatic amino acid, X = typically methionine, serine, or glutamine)
  • Proteolytic cleavage: Ras-converting enzyme 1 (RCE1) removes the -aaX residues
  • Methylation: Isoprenylcysteine carboxyl methyltransferase (ICMT) methylates the terminal carboxyl group [6] [8]

This process profoundly alters the biophysical properties of the modified protein by increasing hydrophobicity, promoting membrane association, and facilitating specific protein interactions. Structural analyses reveal that PEX19 farnesylation induces significant conformational changes, enhancing its binding affinity for PMPs by approximately 10-fold compared to non-farnesylated forms [6]. The structural integrity imparted by farnesylation is crucial for PEX19's stability and function, as defarnesylated mutants exhibit compromised thermodynamic stability and increased susceptibility to proteolytic degradation [6].

Table 1: Key Characteristics of Major Farnesylated Peroxisomal Proteins

Protein NameGene SymbolC-terminal MotifPrenyl GroupPrimary Functions
PEX19 (HsPXF)PEX19CQILFarnesyl (15-C)PMP chaperone, import receptor, membrane assembly
PEX14PEX14CGQLFarnesyl (15-C)Docking complex component, matrix import
ANT1 (PMP34)SLC25A17CKTSFarnesyl (15-C)Adenine nucleotide transporter

Role of Farnesylation in Peroxisome Biogenesis and Function

Farnesylation serves indispensable functions across multiple aspects of peroxisome biology, primarily mediated through PEX19:

  • PMP Chaperoning: Cytosolic PEX19 binds newly synthesized PMPs co-translationally, preventing aggregation and degradation. Farnesylation enhances binding affinity for PMP clients 10-fold, enabling recognition of diverse mPTS (membrane peroxisomal targeting signal) sequences. This interaction shields hydrophobic transmembrane domains during transit to peroxisomes [6] [10].

  • Targeting Receptor Function: Farnesylated PEX19 delivers PMP complexes to docking factor PEX3 on the peroxisomal membrane. The farnesyl moiety facilitates transient membrane association and promotes high-affinity PEX19-PEX3 interactions essential for subsequent PMP insertion [3] [6].

  • Peroxisomal Membrane Assembly: PEX19 collaborates with PEX3 and PEX16 in the formation of functional peroxisomes. Farnesylation is crucial for membrane remodeling events during peroxisome biogenesis, particularly for the correct assembly of RING-domain complexes (PEX2, PEX10, PEX12) that orchestrate matrix protein import [6].

  • Organelle Homeostasis: Beyond initial biogenesis, farnesylated PEX19 participates in membrane maintenance by incorporating newly synthesized PMPs into existing peroxisomes and facilitating phospholipid exchange at membrane contact sites with the endoplasmic reticulum [5] [9].

Defarnesylation through mutation (e.g., PEX19C347R) or pharmacological FTase inhibition produces catastrophic consequences:

  • 70-90% reduction in essential PMPs like PEX11 and ANT1
  • Near-complete loss of RING peroxins (PEX2, PEX10, PEX12)
  • Failure of matrix protein import despite intact matrix import machinery
  • Peroxisome deficiency phenotypes mirroring Zellweger syndrome [6] [3]

Table 2: Functional Consequences of PEX19 Farnesylation Defects

Functional ParameterFarnesylated PEX19Non-farnesylated MutantImpact on Peroxisomes
PMP Binding AffinityHigh (Kd ~nM range)Reduced 10-foldImpaired PMP delivery
PEX3 InteractionStable membrane dockingWeak, transient interactionFailed PMP insertion
RING Complex StabilityIntact PEX2/10/12Severe depletion (~90% loss)Abolished matrix import
PMP Steady-state LevelsNormal PEX11, ANT170-80% reductionDefective membrane function
Peroxisome StructureNormal vesiclesAbsent ("ghostless" phenotype)Organelle deficiency

Evolutionary Conservation of Farnesylated Peroxisomal Proteins

The conservation of farnesylated peroxisomal proteins across eukaryotic evolution highlights their fundamental role in organelle biology:

  • Ubiquitous Conservation: PEX19 orthologs containing the CaaX motif are present in virtually all eukaryotes examined, from yeasts (S. cerevisiae, P. pastoris) to plants (Arabidopsis thaliana) and mammals (Homo sapiens). The C-terminal CLIM (in mammals) or CQIL (in yeast) sequences represent evolutionarily conserved FTase recognition motifs [3] [6] [9].

  • Functional Conservation: Despite sequence divergence (often <20% identity between kingdoms), farnesylated PEX19 maintains conserved functions. Yeast Pex19p complements human PEX19 deficiency in cell models, demonstrating functional orthology. Experimental evidence shows that farnesylation-deficient PEX19 from any species cannot rescue peroxisome biogenesis in PEX19-deficient cells [6] [9].

  • Mechanistic Conservation: The PMP recognition mechanism appears conserved. Plant PEX19 binds Arabidopsis PMPs through hydrophobic interactions enhanced by farnesylation, mirroring mammalian and yeast systems. In trypanosomes, which contain specialized peroxisomes (glycosomes), PEX19 farnesylation remains essential [5] [9].

  • Compensatory Mechanisms: Some organisms demonstrate evolutionary adaptations. Saccharomyces cerevisiae exhibits partial redundancy between farnesylation and alternative PMP-targeting pathways, while mammals show absolute dependence on PEX19 farnesylation. This difference may reflect the more complex PMP repertoire in higher eukaryotes [6] [10].

Table 3: Evolutionary Conservation of PEX19 Orthologs

OrganismOrthologC-terminal MotifSequence Identity to HumanFarnesylation Essential?
Homo sapiensPEX19CQIL100%Yes
Mus musculusPex19CQIL98%Yes
Arabidopsis thalianaPEX19aCSVM22%Yes
Saccharomyces cerevisiaePex19pCQIL19%Partially
Pichia pastorisPex19pCQIM23%Yes
Trypanosoma bruceiPEX19CQIM18%Yes

The exceptional conservation of the farnesylation mechanism in peroxisome biogenesis suggests it represents an evolutionarily ancient feature predating the divergence of major eukaryotic lineages. This conservation likely stems from the dual functionality of the farnesyl group: enabling membrane association while simultaneously inducing conformational changes necessary for high-affinity PMP binding—a combination difficult to achieve through alternative modification systems [3] [5] [6].

Properties

CAS Number

157153-79-2

Product Name

peroxisomal farnesylated protein

Molecular Formula

C10H16N2O

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